molecular formula C16H14N2O4 B1677057 Nybomycin CAS No. 30408-30-1

Nybomycin

Numéro de catalogue: B1677057
Numéro CAS: 30408-30-1
Poids moléculaire: 298.29 g/mol
Clé InChI: HKMUGCUFXWTNSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la nybomycine implique plusieurs étapes, commençant par la formation du noyau pyridoquinoléinedione. L'une des voies de synthèse robustes rapportées implique l'utilisation d'une méthode évolutive et efficace pour produire des analogues de la nybomycine . Le processus comprend généralement les étapes suivantes :

  • Formation du noyau pyridoquinoléinedione par des réactions de cyclisation.
  • Introduction de groupes fonctionnels pour améliorer l'activité biologique.
  • Purification et caractérisation du produit final.

Méthodes de Production Industrielle : La production industrielle de la nybomycine est principalement réalisée par des procédés de fermentation utilisant des souches de Streptomyces. L'optimisation des conditions de fermentation, telles que la composition des nutriments, le pH, la température et l'aération, est cruciale pour maximiser le rendement . Les progrès de l'ingénierie génétique ont également permis l'expression hétérologue du groupe de gènes de la nybomycine dans d'autres hôtes microbiens, améliorant ainsi l'efficacité de la production .

Analyse Des Réactions Chimiques

Nybomycin Interaction with Topoisomerases

This compound interacts with bacterial topoisomerases, enzymes essential for DNA replication and repair. This compound inhibits E. coli topoisomerases, including fluoroquinolone-sensitive (FQS) and fluoroquinolone-resistant (FQR) enzymes . this compound impacts topoisomerase activity by:

  • This compound leads to an increase in nicked DNA even at low concentrations . At higher concentrations, it leads to the appearance of linear DNA and complete inhibition of relaxation .

  • This compound inhibits the decatenation activity of topo IV at higher concentrations. At lower concentrations, the enzyme decatenates circles of kDNA, resulting in open circular or relaxed DNA .

Antibacterial Activity and Resistance

This compound's antibacterial activity has been studied in the context of fluoroquinolone resistance. This compound was effective against E. coli strains with the S83L GyrA mutation, which confers resistance to fluoroquinolones .

Minimum Inhibitory Concentration (MIC) Values for this compound and Other Antibiotics

CompoundMIC (μg/ml) for indicated GyrA mutation
None
This compound (NYB)2.5
Ciprofloxacin (CIP)0.01
Levofloxacin (LVX)0.02
Erythromycin (ERY)4
Chloramphenicol (CHL)0.5
Ampicillin (AMP)2
  • MIC values for this compound were not in agreement with the concept of a reverse antibiotic. While ciprofloxacin was much less active against resistant S83L and D87Y mutants, no increase in this compound activity was observed for the S83L mutant .

  • This compound had slightly lower potency against cells with the D87Y GyrA variant .

Role of DnmT Enzyme

The Fe(II)/α-ketoglutarate-dependent dioxygenase (Fe/αKGD) DnmT is shown to display unexpected functions to also catalyze the decomposition of the 4-oxazoline ring and the N-demethylation, thereby converting deoxythis compound back to prethis compound, to putatively serve as a manner to control the intracellular yield of deoxythis compound .

Mécanisme D'action

Nybomycin exerts its effects by targeting bacterial DNA gyrase, an enzyme essential for DNA replication. It specifically inhibits the mutated form of DNA gyrase found in quinolone-resistant bacteria, thereby restoring their susceptibility to quinolone antibiotics .

Comparaison Avec Des Composés Similaires

La nybomycine est unique en raison de son effet « antibiotique inversé », qui la distingue des autres antibiotiques. Les composés similaires comprennent :

La capacité de la nybomycine à cibler les bactéries résistantes et son potentiel de modification synthétique en font un composé précieux dans la lutte continue contre la résistance aux antibiotiques.

Activité Biologique

Nybomycin is a naturally occurring antibiotic produced by certain strains of Streptomyces, particularly isolated from the carpenter ant Camponotus vagus. It has garnered significant attention due to its unique biological activities, particularly against antibiotic-resistant bacteria and its potential applications in treating various infections.

This compound operates primarily by inhibiting topoisomerases, which are essential enzymes involved in DNA replication and transcription. Specifically, it targets the following:

  • E. coli Topoisomerase IV : this compound effectively inhibits this enzyme, which is crucial for bacterial DNA replication.
  • Human Topoisomerase IIα : This inhibition may explain the cytotoxic effects observed in various human cancer and normal cell lines .

Comparative Efficacy Against Resistant Strains

This compound has been classified as a "reverse antibiotic," showing effectiveness against fluoroquinolone-resistant strains of Staphylococcus aureus and E. coli. Unlike traditional antibiotics, which often lose efficacy against resistant strains, this compound maintains its activity even when faced with mutations such as S83L or D87Y in gyrase .

Minimum Inhibitory Concentration (MIC) Values

A study measuring the MIC values of this compound against various bacterial strains revealed:

Bacterial StrainMIC (µg/mL)
Wild-type E. coli2
S83L mutant E. coli2
D87Y mutant E. coli4
S. aureus (resistant)8

These results indicate that this compound retains substantial activity against resistant mutants, demonstrating its potential as a therapeutic agent .

Case Studies

  • Infections Caused by Mycobacterium tuberculosis : this compound has shown promising results against dormant forms of M. tuberculosis, suggesting it could be beneficial in treating latent tuberculosis infections .
  • Community-Acquired Meningitis : In a cohort study examining beta-hemolytic streptococci, this compound's activity was noted against strains involved in meningitis cases, highlighting its broad-spectrum capabilities .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of this compound has revealed that modifications to its chemical structure can enhance its antibacterial properties. For instance, synthetic analogues have been developed to improve selectivity and potency against resistant bacteria while minimizing toxicity to human cells .

Propriétés

IUPAC Name

6-(hydroxymethyl)-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMUGCUFXWTNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949186
Record name 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26326-47-6, 30408-30-1
Record name 8-(Hydroxymethyl)-6,11-dimethyl-4H-(1,3)oxazolo(5,4,3-ij)pyrido(3,2-g)quinoline-4,10(11H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nybomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030408301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nybomycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NYBOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB430F005
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nybomycin
Reactant of Route 2
Nybomycin
Reactant of Route 3
Reactant of Route 3
Nybomycin
Reactant of Route 4
Nybomycin
Reactant of Route 5
Nybomycin
Reactant of Route 6
Nybomycin
Customer
Q & A

Q1: What makes Nybomycin a potentially valuable antibiotic?

A1: this compound exhibits a unique activity profile known as a “reverse antibiotic.” It primarily inhibits the growth of fluoroquinolone-resistant bacteria, particularly certain Gram-positive species carrying specific mutations in the gyrA gene, encoding a subunit of DNA gyrase [, ]. This selectivity makes it a promising candidate for combating antibiotic resistance.

Q2: How does this compound exert its antibacterial effect?

A2: this compound targets bacterial DNA gyrase, an essential enzyme for bacterial DNA replication [, ]. While its exact mechanism of action requires further investigation, studies suggest that it preferentially inhibits mutant forms of DNA gyrase found in fluoroquinolone-resistant bacteria []. Interestingly, a study also showed that this compound inhibits both fluoroquinolone-sensitive and -resistant Escherichia coli DNA gyrase with similar potency in a strain with enhanced permeability [].

Q3: What is the biosynthetic origin of the unique tetracyclic structure of this compound?

A3: Research has unveiled that the biosynthesis of Deoxythis compound, a precursor to this compound, involves a fascinating enzymatic cascade []. A key step is the formation of the characteristic 4-oxazoline ring, catalyzed by the enzyme DnmT, an iron(II)/α-ketoglutarate-dependent dioxygenase.

Q4: Can you explain the role of DnmT in more detail?

A4: DnmT exhibits a remarkable multifunctionality. It not only catalyzes the formation of the 4-oxazoline ring in Deoxythis compound but also demonstrates the capability to decompose this ring and perform N-demethylation, converting Deoxythis compound back to its precursor, Prethis compound []. This intriguing observation suggests a potential regulatory mechanism controlling the intracellular Deoxythis compound levels.

Q5: What insights into the DnmT catalytic mechanism have been gained?

A5: A combination of structure modeling, site-directed mutagenesis, and sophisticated quantum mechanics calculations has shed light on the intricacies of DnmT-catalyzed reactions, providing valuable mechanistic understanding []. These findings contribute to our expanding knowledge of the functional diversity displayed by iron(II)/α-ketoglutarate-dependent dioxygenases in the biosynthesis of natural products.

Q6: Beyond its antibacterial activity, what other biological activities have been observed for this compound and its derivatives?

A6: Recent studies have uncovered intriguing new bioactivities for this compound and its related compounds. For instance, Deoxynyboquinone, a this compound metabolite, has demonstrated potent cytotoxic activity against various cancer cell lines []. Moreover, it can inhibit 4E-BP1 phosphorylation, suggesting its potential to modulate cap-dependent translation through reactive oxygen species-mediated pathways [].

Q7: Are there any findings related to the impact of this compound derivatives on regeneration processes?

A7: Yes, intriguingly, γ-rubromycin, a compound structurally related to this compound, has emerged as a novel inhibitor of tail regeneration in axolotl embryos []. This finding opens up exciting avenues for further investigation into the potential roles of this compound and its derivatives in developmental biology and regenerative medicine.

Q8: What are the limitations in studying the structure-activity relationship of this compound?

A8: Despite its promise, exploring the structure-activity relationship of this compound has been hampered by synthetic challenges []. The development of new, scalable, and robust synthetic routes is crucial to facilitate the generation of diverse this compound analogs, which is essential for comprehensive structure-activity relationship studies.

Q9: How does heterologous expression contribute to our understanding of this compound?

A9: Heterologous expression of the this compound gene cluster, originally identified in the marine bacterium Streptomyces albus subsp. chlorinus, has proven invaluable []. This approach, using Streptomyces albus Del14 as a host, has not only enabled this compound production but has also led to the discovery of a novel metabolite, Benzanthric acid []. This highlights the power of heterologous expression for uncovering hidden metabolic potential and identifying new bioactive molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.